molecular formula C10H18O3S B3167584 Butyl 1-allylcyclopropanesulfonate CAS No. 923032-56-8

Butyl 1-allylcyclopropanesulfonate

Cat. No. B3167584
CAS RN: 923032-56-8
M. Wt: 218.32 g/mol
InChI Key: IPPUGUIDBWVETH-UHFFFAOYSA-N
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Description

Butyl 1-allylcyclopropanesulfonate is a chemical compound with the molecular formula C10H18O3S . It is also known by other names such as Butyl 1-allylcyclopropane-1-sulfonate .


Molecular Structure Analysis

The molecular structure of Butyl 1-allylcyclopropanesulfonate consists of 10 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . For a detailed structural analysis, it would be best to refer to a specialized chemical database or a chemist.

Scientific Research Applications

Synthesis of Cyclic and Acyclic Allylic Sulfones

  • A study by Jagusch, Gais, and Bondarev (2004) describes the asymmetric synthesis of cyclic and acyclic allylic S-aryl and S-alkyl sulfones through palladium(0)-catalyzed rearrangement of racemic allylic sulfinates. This method allows for the synthesis of allylic sulfones with high enantiomeric excess (ee) and yield, demonstrating the potential of butyl 1-allylcyclopropanesulfonate in organic synthesis (Jagusch, Gais, & Bondarev, 2004).

Nucleophilic Substitutions of 1-Alkenylcyclopropyl Esters

  • Stolle et al. (1992) reported the regioselective palladium(0) catalyzed nucleophilic substitution of 1-ethenylcyclopropylsulfonates. This process is relevant for producing building blocks with high synthetic potential. The ability to manipulate 1-alkenylcyclopropyl esters like butyl 1-allylcyclopropanesulfonate showcases its versatility in chemical synthesis (Stolle et al., 1992).

Enantioselective Synthesis of Chiral Allylic Sulfones

  • Zhang, Dong, and Zi (2020) developed a method for regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids. This technique provides an efficient way to synthesize 1,3-disubstituted chiral allylic sulfones, indicating the potential application of butyl 1-allylcyclopropanesulfonate in the creation of chiral molecules for pharmaceutical applications (Zhang, Dong, & Zi, 2020).

Nanosized N-Sulfonated Brönsted Acidic Catalyst

  • Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst, efficient in promoting the synthesis of polyhydroquinoline derivatives. This research highlights the role of sulfonate compounds like butyl 1-allylcyclopropanesulfonate in catalyzing important chemical reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

Design of Anionic Polymeric Ionic Liquids

  • Shaplov et al. (2011) synthesized novel ionic monomers with delocalized anions for the creation of new anionic polymeric ionic liquids (PILs). These PILs demonstrate significant ionic conductivity, making them suitable for applications in energy storage and transfer. This shows how derivatives of butyl 1-allylcyclopropanesulfonate can contribute to the development of new materials for advanced technological applications (Shaplov et al., 2011).

properties

IUPAC Name

butyl 1-prop-2-enylcyclopropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3S/c1-3-5-9-13-14(11,12)10(6-4-2)7-8-10/h4H,2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPUGUIDBWVETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C1(CC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731832
Record name Butyl 1-(prop-2-en-1-yl)cyclopropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 1-allylcyclopropanesulfonate

CAS RN

923032-56-8
Record name Butyl 1-(2-propen-1-yl)cyclopropanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923032-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 1-(prop-2-en-1-yl)cyclopropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-butyl cyclopropanesulfonate (4.8 g, 24.9 mmol) in THF at −78° C. was added simultaneously butyllithium solution (15.6 ml, 24.9 mmol, 1.6M, THF) and allyl iodide (24.9 mmol) under nitrogen atmosphere. The reaction mixture was stirred 2 hours at −78° C. and 3 hours at room temperature. The volatiles were evaporated under reduced pressure and the residue extracted with CH2Cl2 (100 ml). The extract was washed with water, dried (MgSO4) and evaporated. The residue was purified over silica gel chromatography (eluants: hexane/CH2Cl2) to obtain the titled product (3.75 g, 69.0%) as a colorless oil. 1H NMR (300 MHz, CDCl3): δ 5.6 (m, 1H), 5.13-5.08 (t, 2H), 4.21 (t, 2H), 2.65 (d, 2H), 1.7 (m, 2H), 1.4 (m, 4H), 0.93 (m, 5H).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
24.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl 1-allylcyclopropanesulfonate

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